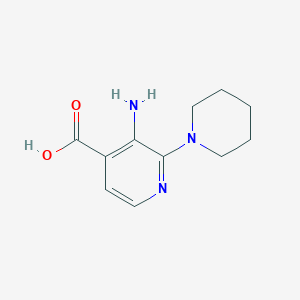
3-Amino-2-(piperidin-1-yl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(piperidin-1-yl)isonicotinic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of isonicotinic acid, which is a monocarboxylic acid derivative of pyridine. This compound is characterized by the presence of an amino group at the 3-position and a piperidinyl group at the 2-position of the isonicotinic acid structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(piperidin-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-(piperidin-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-2-(piperidin-1-yl)isonicotinic acid is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. For example, they may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(piperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness: 3-Amino-2-(piperidin-1-yl)isonicotinic acid is unique due to the presence of both an amino group and a piperidinyl group on the isonicotinic acid scaffold. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
3-amino-2-piperidin-1-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,12H2,(H,15,16) |
Clave InChI |
UDBQROQRGTWYPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=CC(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


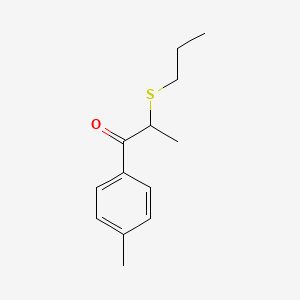
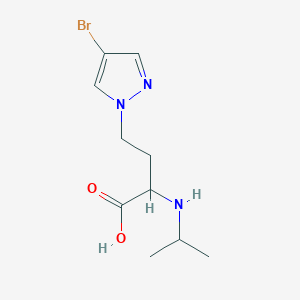
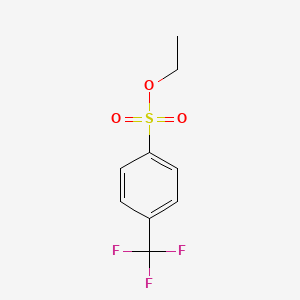

![(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B13644152.png)
![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)

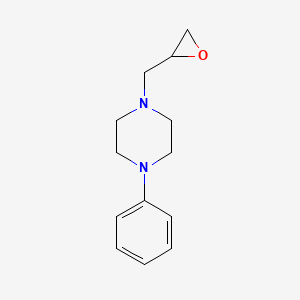
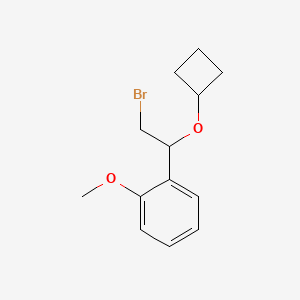
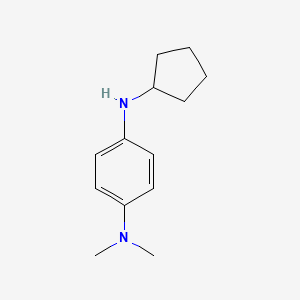
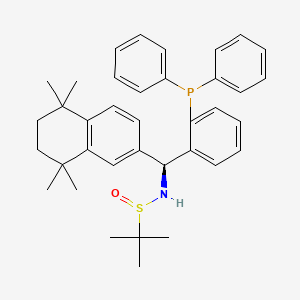
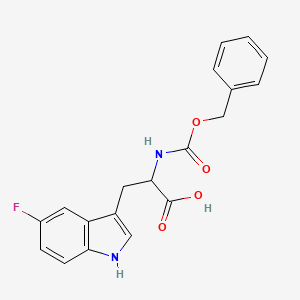
![N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B13644195.png)

